1-(4-Amino-2-ethylphenyl)-1-bromopropan-2-one
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Overview
Description
1-(4-Amino-2-ethylphenyl)-1-bromopropan-2-one is an organic compound with a unique structure that includes an amino group, an ethyl group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-ethylphenyl)-1-bromopropan-2-one typically involves the bromination of 1-(4-Amino-2-ethylphenyl)propan-2-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-ethylphenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and amines.
Scientific Research Applications
1-(4-Amino-2-ethylphenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-ethylphenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
- 1-(4-Amino-2-methylphenyl)-1-bromopropan-2-one
- 1-(4-Amino-2-ethylphenyl)-1-chloropropan-2-one
- 1-(4-Amino-2-ethylphenyl)-1-iodopropan-2-one
Uniqueness: 1-(4-Amino-2-ethylphenyl)-1-bromopropan-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and iodo analogs. The ethyl group also contributes to its specific steric and electronic properties, differentiating it from the methyl-substituted compound.
Properties
Molecular Formula |
C11H14BrNO |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
1-(4-amino-2-ethylphenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C11H14BrNO/c1-3-8-6-9(13)4-5-10(8)11(12)7(2)14/h4-6,11H,3,13H2,1-2H3 |
InChI Key |
QRVSPNZOHQDVDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)C(C(=O)C)Br |
Origin of Product |
United States |
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